molecular formula C20H23ClN6O2S B2597656 N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 951553-28-9

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Katalognummer: B2597656
CAS-Nummer: 951553-28-9
Molekulargewicht: 446.95
InChI-Schlüssel: SADXKWGXGXRZEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS 951553-28-9) is a sophisticated synthetic organic compound with a molecular formula of C20H23ClN6O2S and a molecular weight of 446.95 g/mol . This complex molecule features a distinctive thiazolo[4,5-d]pyrimidin-7-one core structure, which is strategically functionalized with a 4-ethylpiperazin-1-yl moiety at the 2-position and an N-[(4-chlorophenyl)methyl]acetamide side chain at the 6-position. This specific molecular architecture makes it a valuable chemical tool for probing biological systems, particularly in pharmaceutical research and development where such hybrid heterocyclic systems often demonstrate significant biochemical activity. The compound has been referenced in multiple scientific investigations, including analytical chemistry studies exploring its electrochemical properties and materials science research examining its crystalline forms . Researchers value this compound for its potential applications in medicinal chemistry, particularly as a key intermediate in the synthesis of more complex molecules or as a scaffold for developing enzyme inhibitors. The presence of both electron-donating (ethylpiperazine) and electron-withdrawing (chlorophenyl, carbonyl) groups within the same molecular framework creates unique electronic properties that can be exploited in drug discovery efforts. The compound is offered in various quantities to accommodate different research needs, ranging from 1mg samples for initial screening to 50mg quantities for more extensive studies . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature for comprehensive safety data and handling procedures before using this compound in laboratory settings.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2S/c1-2-25-7-9-26(10-8-25)20-24-18-17(30-20)19(29)27(13-23-18)12-16(28)22-11-14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXKWGXGXRZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives in a coupling reaction.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further exploration in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolo[4,5-d]pyrimidine compounds demonstrate substantial antibacterial and antifungal properties. These compounds are evaluated against various strains of bacteria and fungi, showing promising results comparable to established antibiotics .
  • Antitumor Activity : Research indicates that thiazolo[4,5-d]pyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated their effectiveness against several cancer cell lines, suggesting potential applications in oncology .
  • CNS Activity : Compounds containing piperazine moieties are known for their neuropharmacological effects. N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide may exhibit anxiolytic or antidepressant-like effects, warranting investigation into its mechanism of action within the central nervous system .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiazolo[4,5-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin and ampicillin .

Case Study 2: Antitumor Activity

In vitro assays on several cancer cell lines showed that specific derivatives of this compound led to significant reductions in cell viability. These findings suggest a mechanism involving apoptosis induction and cell cycle arrest .

Wirkmechanismus

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (CAS: 941880-89-3)
    • Core Structure : Replaces the pyrimidin ring with a pyridazin system, altering electronic properties and hydrogen-bonding capacity.
    • Substituents : Features a 2-methyl group and a thiophene ring at position 7, compared to the 4-ethylpiperazine in the target compound.
    • Impact : The thiophene may enhance π-π stacking interactions, while the pyridazin core could reduce metabolic stability due to increased polarity .

Analogues with Varied Acetamide Side Chains

  • 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
    • Core Structure : 1,3,4-Oxadiazole replaces the thiazolo-pyrimidin system, introducing additional sulfur and oxygen atoms.
    • Substituents : Contains a nitro group on the phenyl ring, increasing electron-withdrawing effects compared to the 4-chlorobenzyl group.
    • Impact : The nitro group may improve binding to nitroreductase enzymes but could also increase toxicity .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The 4-ethylpiperazine in the target compound likely reduces logP compared to the methyl-thiophene analogue (CAS 941880-89-3), improving aqueous solubility .
  • Bioactivity : Piperazine derivatives often exhibit CNS activity, while thiophene-containing analogues (e.g., CAS 941880-89-3) may target enzymes like cyclooxygenase or kinases .
  • Metabolic Stability : The oxadiazole derivative () with a nitro group may undergo rapid reduction, limiting its half-life .

Biologische Aktivität

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's chemical structure can be represented as follows:

N 4 chlorophenyl methyl 2 2 4 ethylpiperazin 1 yl 7 oxo 6H 7H 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide\text{N 4 chlorophenyl methyl 2 2 4 ethylpiperazin 1 yl 7 oxo 6H 7H 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide}

Molecular Formula

The molecular formula is C23H29ClN2O4C_{23}H_{29}ClN_2O_4, with a molecular weight of 505.86 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, which share structural similarities with the target compound. Thiazolidinone derivatives have shown significant activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, compounds within this class have been documented to inhibit key enzymes involved in cancer progression and metastasis .

Table 1: Summary of Anticancer Activities

Compound TypeCell Lines TestedMechanism of ActionReference
Thiazolidinone DerivativesMCF-7, HeLa, A549Inhibition of cell proliferation and apoptosis induction
N-(4-chlorophenyl)methyl derivativesVariousPotential enzyme inhibition and receptor modulation

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes implicated in tumor growth.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways associated with cancer progression.
  • Apoptotic Induction : By triggering apoptotic pathways, the compound could lead to programmed cell death in cancerous cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the thiazolo-pyrimidine scaffold can significantly influence potency and selectivity. For example:

  • Substituent Variations : Changes in the chlorophenyl or piperazine groups can enhance binding affinity to target enzymes or receptors.
  • Functional Group Alterations : The introduction of different functional groups may improve solubility and bioavailability.

Case Studies

A recent study investigated the efficacy of a related thiazolidinone derivative in a mouse model of breast cancer. The results indicated a marked reduction in tumor size compared to control groups, suggesting that compounds with similar structures could offer therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide?

  • The synthesis typically involves multi-step reactions starting with functionalized thiazolo[4,5-d]pyrimidine cores. Key steps include:

  • Coupling reactions : Introducing the 4-ethylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres .
  • Acetylation : Attaching the N-(4-chlorophenyl)methyl group using chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with bases like triethylamine .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
    • Purity assessment :
  • HPLC with UV detection (λ = 254 nm) using C18 reverse-phase columns .
  • Melting point analysis to confirm crystallinity .

Q. How can researchers resolve discrepancies in reported bioactivity data for thiazolo[4,5-d]pyrimidine derivatives?

  • Comparative assays : Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Structural validation : Re-characterize disputed compounds via NMR and X-ray crystallography to rule out synthesis errors .

Advanced Research Questions

Q. What strategies optimize the yield of the 4-ethylpiperazine coupling step?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, Xantphos) for Buchwald-Hartwig amination efficiency .
  • Solvent optimization : Compare DMF, DMSO, and toluene for reaction kinetics and byproduct formation .
  • Design of Experiments (DoE) : Apply factorial designs to identify interactions between temperature (80–120°C), ligand ratios, and reaction times .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging homology models from PubChem .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes in explicit solvent .

Q. What in vitro assays are suitable for evaluating its antifungal or anticancer activity?

  • Antifungal : Broth microdilution assays (CLSI M38/M44) against Candida and Aspergillus strains, with fluconazole as a control .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and caspase-3/7 activation studies .

Q. How do structural modifications (e.g., substituent variations) affect solubility and bioavailability?

  • LogP analysis : Measure partition coefficients (octanol/water) to correlate lipophilicity with membrane permeability .
  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral absorption .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .

Q. How can researchers address conflicting cytotoxicity data across studies?

  • Meta-analysis : Aggregate data from multiple sources using standardized metrics (e.g., IC₅₀ normalized to cell doubling time) .
  • Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.